Methyl 6-Acetoxyhexanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-acetyloxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-8(10)13-7-5-3-4-6-9(11)12-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIRVMDIUPRJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433617 | |

| Record name | Methyl 6-Acetoxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104954-58-7 | |

| Record name | Methyl 6-Acetoxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 6-Acetoxyhexanoate: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-acetoxyhexanoate is an ester functionalized with an acetate group, belonging to the family of medium-chain fatty acid esters. While not as extensively studied as some of its counterparts, its structure presents potential for applications in various fields, including as a building block in organic synthesis and potentially as a modulator of biological pathways. This technical guide provides a comprehensive overview of the known chemical properties, structure, and synthetic methodology for this compound, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences.

Chemical Structure and Properties

This compound possesses a linear six-carbon backbone with a methyl ester at one terminus and an acetoxy group at the other. This bifunctional nature makes it an interesting candidate for polymerization and as a linker molecule in the design of more complex chemical entities.

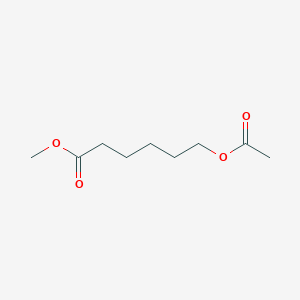

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

A summary of its key chemical properties is presented in the table below. It is important to note that due to limited direct experimental data for this compound, some values are based on closely related compounds such as ethyl 6-acetoxyhexanoate and methyl 5-acetoxyhexanoate.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₄ | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| CAS Number | 104954-58-7 | [1] |

| Appearance | Colorless to pale yellow liquid (predicted) | [2] |

| Boiling Point | ~251-253 °C (for ethyl analog) | [2] |

| Density | ~1.01 g/cm³ (for ethyl analog) | [2] |

| Solubility | Soluble in non-polar solvents; insoluble in water. Soluble in ethanol. | [3] |

| LogP | 1.2829 | [1] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process starting from ε-caprolactone.[4][5][6][7] This procedure can be adapted from the synthesis of its ethyl analog.

Step 1: Synthesis of Methyl 6-hydroxyhexanoate

This step involves the acid-catalyzed ring-opening of ε-caprolactone with methanol.

-

Materials: ε-caprolactone, methanol (anhydrous), sulfuric acid (concentrated).

-

Procedure:

-

To a round-bottom flask containing ε-caprolactone, add an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude methyl 6-hydroxyhexanoate.

-

Purification can be achieved by vacuum distillation or column chromatography.

-

Step 2: Acetylation of Methyl 6-hydroxyhexanoate

The hydroxyl group of methyl 6-hydroxyhexanoate is then acetylated to yield the final product.

-

Materials: Methyl 6-hydroxyhexanoate, acetic anhydride, pyridine or a mild base (e.g., triethylamine), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Procedure:

-

Methyl 6-hydroxyhexanoate is dissolved in a suitable solvent like dichloromethane in a round-bottom flask.

-

A slight excess of acetic anhydride and a base (e.g., pyridine or triethylamine) are added to the solution. A catalytic amount of DMAP can be added to accelerate the reaction.

-

The reaction mixture is stirred at room temperature. The reaction progress is monitored by TLC.

-

Once the reaction is complete, the mixture is diluted with an organic solvent and washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

-

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Characterization

The structure and purity of this compound can be confirmed using standard analytical techniques.[4][5][6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.6 ppm), a triplet for the methylene protons adjacent to the ester oxygen (~4.0 ppm), a singlet for the acetyl methyl protons (~2.0 ppm), and multiplets for the other methylene protons in the aliphatic chain. The ¹H NMR data for the precursor, methyl 6-hydroxyhexanoate, shows a singlet for the methyl ester protons at 3.66 ppm and a triplet for the methylene protons adjacent to the hydroxyl group at 3.64 ppm.[8]

-

¹³C NMR: Characteristic signals would be observed for the two carbonyl carbons (ester and acetyl), the methyl ester carbon, the acetyl methyl carbon, and the methylene carbons of the hexanoate chain. The ¹³C NMR data for methyl 6-hydroxyhexanoate shows the ester carbonyl carbon at 174.32 ppm, the methylene carbon adjacent to the hydroxyl group at 62.77 ppm, and the methyl ester carbon at 51.63 ppm.[8]

-

-

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, such as the loss of the methoxy group (-OCH₃) and the acetoxy group (-OCOCH₃). The precursor, methyl 6-hydroxyhexanoate, shows a calculated [M-H]⁺ peak at m/z 147.1016 in APCI-MS.[8]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the ester groups (around 1740 cm⁻¹) and C-O stretching vibrations.

-

Applications in Drug Development and Research

While specific biological activities of this compound are not widely reported, derivatives of hexanoic acid have shown relevance in medicinal chemistry. 6-Aminohexanoic acid, for instance, is a known antifibrinolytic agent and its derivatives are used as flexible linkers in the design of peptides and other bioactive molecules.[9] The hydrophobic and flexible nature of the hexanoate chain can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

The acetoxy group can also serve as a pro-drug moiety, which can be hydrolyzed in vivo to release a free hydroxyl group, potentially unmasking a pharmacologically active molecule. Furthermore, esters of 6-hydroxyhexanoic acid are used as intermediates in the synthesis of various pharmaceutical compounds.[2] Therefore, this compound represents a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

The logical relationship for its potential application in drug discovery is outlined below:

Caption: Logical flow of potential drug discovery applications.

Conclusion

This compound is a readily accessible bifunctional molecule with potential applications in organic synthesis and medicinal chemistry. While direct experimental data on its properties and biological activity are limited, its structural similarity to other well-characterized compounds allows for a reliable estimation of its characteristics and synthetic accessibility. For researchers in drug development, it represents a versatile scaffold that can be incorporated into more complex molecules to modulate their properties and explore novel therapeutic strategies. Further investigation into the specific biological effects of this and related compounds is warranted to fully elucidate their potential.

References

- 1. chemscene.com [chemscene.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl 5-acetoxyhexanoate | C9H16O4 | CID 526152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ERIC - EJ1154140 - Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory, Journal of Chemical Education, 2017-Sep [eric.ed.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory | CoLab [colab.ws]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

"Methyl 6-acetoxyhexanoate" CAS number and molecular weight

An In-depth Technical Guide to Methyl 6-acetoxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an ester with the CAS number 104954-58-7 and a molecular weight of 188.22 g/mol . Its chemical formula is C₉H₁₆O₄. While specific, in-depth research on this particular molecule is limited in publicly available literature, this guide provides a comprehensive overview of its known properties, inferred methodologies for its synthesis and analysis, and potential biological significance based on the broader class of short-chain fatty acid (SCFA) esters. This document aims to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below.

| Property | Value |

| CAS Number | 104954-58-7 |

| Molecular Weight | 188.22 g/mol |

| Molecular Formula | C₉H₁₆O₄ |

Experimental Protocols

Due to the scarcity of literature specifically detailing experimental procedures for this compound, the following protocols are adapted from established methods for similar compounds, such as Ethyl 6-acetoxyhexanoate, and general analytical techniques for fatty acid methyl esters (FAMEs).

Synthesis of this compound

A plausible two-step synthesis can be adapted from the procedure for Ethyl 6-acetoxyhexanoate, which starts from ε-caprolactone.[1][2][3][4]

Step 1: Acid-Catalyzed Transesterification of ε-Caprolactone to form Methyl 6-hydroxyhexanoate

-

In a round-bottom flask equipped with a reflux condenser, dissolve ε-caprolactone in an excess of anhydrous methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

-

Remove the excess methanol under reduced pressure.

-

Extract the resulting Methyl 6-hydroxyhexanoate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude Methyl 6-hydroxyhexanoate by vacuum distillation or column chromatography.

Step 2: Acetylation of Methyl 6-hydroxyhexanoate

-

Dissolve the purified Methyl 6-hydroxyhexanoate in a suitable solvent, such as dichloromethane or pyridine, in a flask equipped with a magnetic stirrer and under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add acetyl chloride or acetic anhydride dropwise to the stirred solution. If a non-basic solvent is used, a base like triethylamine or pyridine should be added to scavenge the acidic byproduct.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with dilute hydrochloric acid (if a basic solvent was used), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

Purify the final product by vacuum distillation or column chromatography.

Analytical Methods

The analysis of this compound would likely involve standard techniques used for the characterization of fatty acid esters.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like this compound.[5] It allows for the separation of the compound from a mixture and its identification based on its mass spectrum.

-

Sample Preparation : Dissolve the sample in a volatile organic solvent like hexane or ethyl acetate.

-

GC Conditions : A non-polar or medium-polarity capillary column would be suitable. The oven temperature program should be optimized to ensure good separation.

-

MS Conditions : Electron ionization (EI) at 70 eV is standard for generating a reproducible fragmentation pattern that can be compared to spectral libraries.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the molecule. Although specific spectral data for this compound is not available, the expected chemical shifts can be predicted based on its structure. For comparison, the related compound, Methyl 6-hydroxyhexanoate, shows characteristic proton signals at approximately 3.66 ppm (singlet, 3H for the methyl ester) and 3.64 ppm (triplet, 2H for the methylene group adjacent to the hydroxyl).[7]

Potential Biological Activity and Signaling Pathways

While no studies have directly investigated the biological activity or signaling pathways of this compound, it belongs to the class of short-chain fatty acid (SCFA) esters. SCFAs, such as acetate, propionate, and butyrate, are known to be produced by gut microbiota and have significant biological roles.[8][9] It is plausible that esters of these fatty acids could serve as prodrugs or have their own distinct activities.

SCFAs are known to mediate their effects through two primary mechanisms:

-

Activation of G-protein coupled receptors (GPCRs) : Specifically FFAR2 (GPR43) and FFAR3 (GPR41).[8]

-

Inhibition of histone deacetylases (HDACs) .[8]

These actions can influence a variety of physiological processes, including metabolic regulation, immune modulation, and appetite control.[9][10] Esterification of SCFAs can alter their pharmacokinetic properties, potentially enhancing their delivery and therapeutic efficacy.[11]

Visualizations

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of this compound.

Caption: Logical workflow for the synthesis and analysis of this compound.

Generalized Signaling Pathway for Short-Chain Fatty Acids

This diagram illustrates the general signaling mechanisms of short-chain fatty acids, which may provide context for the potential biological role of this compound.

Caption: Generalized signaling pathways of short-chain fatty acids.

Disclaimer: Due to the limited specific research on this compound, this guide provides information based on closely related compounds and general chemical principles. The experimental protocols are suggested adaptations and would require optimization. The biological context is inferred from the broader class of short-chain fatty acid esters and should be a starting point for further investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory | CoLab [colab.ws]

- 4. ERIC - EJ1154140 - Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory, Journal of Chemical Education, 2017-Sep [eric.ed.gov]

- 5. benchchem.com [benchchem.com]

- 6. jeol.com [jeol.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Overview of Short-Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 10. How Short-Chain Fatty Acids Affect Health and Weight [healthline.com]

- 11. Synthesis of Short-Chain-Fatty-Acid Resveratrol Esters and Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 6-acetoxyhexanoate: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability profile of Methyl 6-acetoxyhexanoate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document leverages data from structurally similar compounds and established principles of organic chemistry to provide a robust predictive profile. Detailed experimental protocols are provided to enable researchers to determine precise quantitative data.

Introduction

This compound is an ester of significant interest in various research and development sectors, including its use as a model compound in polymer chemistry. A thorough understanding of its solubility and stability is paramount for its effective application and for predicting its behavior in various chemical and biological systems. This guide summarizes the known properties and provides a framework for its practical handling and analysis.

Physicochemical Properties

While specific experimental data for this compound is sparse, its basic physicochemical properties can be inferred from its structure and comparison with analogous compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | Methyl Hexanoate | Hexyl Acetate |

| Molecular Formula | C₉H₁₆O₄ | C₇H₁₄O₂ | C₈H₁₆O₂ |

| Molecular Weight | 188.22 g/mol | 130.18 g/mol | 144.21 g/mol |

| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |

| Boiling Point | Not available | 149.5 °C[1] | 155-156 °C[2] |

| Flash Point | 106 °C | 73 °C[1] | 43 °C[2] |

| Density | ~1.03 g/cm³ | 0.885 g/cm³[1] | 0.8673 g/cm³[2] |

Solubility Profile

Qualitative Solubility:

-

Water: Expected to have low solubility in water. While the ester groups can act as hydrogen bond acceptors, the C9 hydrocarbon backbone is hydrophobic. Hexyl acetate is reported as insoluble in water, with a measured solubility of 0.4 g/L (20 °C)[2]. Methyl hexanoate has a slightly higher solubility of 1.33 mg/mL at 20 °C[1].

-

Alcohols (Methanol, Ethanol): Expected to be soluble. The polarity of short-chain alcohols is compatible with the ester functional groups. Hexyl acetate is soluble in alcohol[3].

-

Ethers (Diethyl Ether): Expected to be soluble. Hexyl acetate is reported to be very soluble in ethers[3].

-

Ketones (Acetone): Expected to be soluble. Acetone is a versatile polar aprotic solvent capable of dissolving a wide range of organic compounds.

-

Aprotic Polar Solvents (DMSO, DMF): Expected to be soluble. These solvents are capable of dissolving a broad spectrum of organic molecules.

Table 2: Predicted Solubility of this compound in Common Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Low | Predominantly non-polar hydrocarbon chain. |

| Methanol | Soluble | Polarity is compatible with ester groups. |

| Ethanol | Soluble | Polarity is compatible with ester groups. |

| Acetone | Soluble | Good general solvent for organic esters. |

| Diethyl Ether | Soluble | Non-polar character of the ether is compatible. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent. |

| N,N-Dimethylformamide (DMF) | Soluble | Highly polar aprotic solvent. |

| Hexane | Soluble | Non-polar solvent compatible with the hydrocarbon chain. |

| Toluene | Soluble | Aromatic, non-polar solvent. |

Stability Profile

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and its thermal decomposition.

Hydrolytic Stability

Esters are known to undergo hydrolysis, a reaction that is catalyzed by both acids and bases[4]. The hydrolysis of this compound will result in the cleavage of one or both ester linkages to yield acetic acid, methanol, and 6-hydroxyhexanoic acid or its methyl ester.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl group for nucleophilic attack by water. This process is reversible[4].

-

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This reaction is generally irreversible because the resulting carboxylate anion is deprotonated and thus unreactive towards the alcohol[4].

The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts. Generally, the rate of hydrolysis is significantly faster under basic conditions compared to acidic or neutral conditions.

Caption: Hydrolysis pathway of this compound.

Thermal Stability

The thermal stability of this compound is indicated by its flash point of 106 °C. At elevated temperatures, esters can undergo thermal decomposition. The decomposition of similar esters, such as methyl butanoate, has been shown to begin at temperatures around 800 K (527 °C) under pyrolysis conditions, yielding a complex mixture of smaller molecules[5]. For this compound, thermal decomposition at high temperatures is expected to produce carbon oxides as hazardous decomposition products.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Solubility

This protocol describes a standard method for determining the solubility of a liquid compound in various solvents.

-

Materials and Equipment:

-

This compound

-

A range of solvents (e.g., water, methanol, ethanol, acetone, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker bath

-

Centrifuge

-

Calibrated pipettes

-

HPLC or GC system for quantification

-

-

Procedure:

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Equilibrate the samples in a thermostatic shaker bath at a controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vials at high speed to separate the undissolved solute from the saturated solution.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or GC method with a calibration curve.

-

Calculate the solubility in units such as mg/mL or mol/L.

-

Protocol for Assessing Hydrolytic Stability

This protocol outlines a method for evaluating the rate of hydrolysis of this compound at different pH values.

-

Materials and Equipment:

-

This compound

-

Buffer solutions at various pH values (e.g., pH 4, 7, and 9)

-

Thermostatic bath

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

-

Calibrated pipettes and autosampler vials

-

-

Procedure:

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

-

In separate reaction vessels, add a small volume of the stock solution to a larger volume of each buffer solution to achieve a known initial concentration.

-

Incubate the reaction mixtures in a thermostatic bath at a controlled temperature (e.g., 37 °C).

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

-

Immediately quench the reaction by diluting the aliquot in a mobile phase or a suitable solvent to stop further degradation.

-

Analyze the samples by HPLC to determine the concentration of the remaining this compound.

-

Plot the concentration of this compound versus time for each pH condition.

-

Determine the rate of degradation and the half-life (t₁/₂) of the compound at each pH.

-

Caption: Experimental workflow for assessing hydrolytic stability.

Conclusion

While direct experimental data for this compound is limited, a comprehensive profile of its solubility and stability can be reasonably predicted based on the behavior of structurally related compounds and fundamental chemical principles. It is anticipated to be soluble in a range of organic solvents and have low aqueous solubility. The primary stability concern is its susceptibility to hydrolysis, particularly under basic conditions. The provided experimental protocols offer a clear path for researchers to obtain the specific quantitative data required for their applications. This guide serves as a valuable resource for professionals working with this compound, enabling informed decisions regarding its use, storage, and analysis.

References

Unveiling "Methyl 6-acetoxyhexanoate": A Synthetic Workhorse in Polymer Science, Not a Natural Product

Despite a comprehensive investigation into the scientific literature, there is no evidence to suggest that "Methyl 6-acetoxyhexanoate" is a naturally occurring compound. As a result, details regarding its discovery in nature, isolation from natural sources, and biological signaling pathways are not available. Instead, this molecule serves as a crucial synthetic model compound in the field of polymer chemistry, particularly in research pertaining to the biodegradable polyester, Poly(ε-caprolactone) (PCL).

For researchers, scientists, and drug development professionals, the primary relevance of this compound lies in its structural similarity to the repeating monomer unit of PCL. This allows it to be used as a simplified, small-molecule analogue for complex theoretical and experimental studies, providing fundamental insights into the physicochemical properties of the bulk polymer.

Role as a Model Compound for Poly(ε-caprolactone) (PCL)

The significance of this compound is best understood through its application in computational modeling and conformational analysis of PCL. Scientific studies utilize this compound to:

-

Predict Polymer Conformation: By performing ab initio molecular orbital calculations on this compound, researchers can predict the most stable conformations (the spatial arrangement of atoms) of the PCL polymer chain. These calculations are fundamental to understanding the polymer's macroscopic properties, such as its flexibility, crystallinity, and mechanical strength.

-

Interpret Spectroscopic Data: The calculated conformational energies and structures of this compound are used to interpret experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy performed on PCL. This helps in validating the theoretical models and gaining a more accurate picture of the polymer's structure in different states.

-

Understand Structure-Property Relationships: By studying the intramolecular interactions within this simple model compound, scientists can extrapolate how the chemical structure of the PCL monomer unit influences the overall properties of the polymer. This knowledge is vital for designing new biodegradable polymers with tailored characteristics for specific applications in drug delivery, tissue engineering, and sustainable packaging.

Synthetic Nature and Commercial Availability

This compound is a known chemical that is synthesized for research purposes. It is commercially available from various chemical suppliers, which facilitates its use in laboratories conducting research on polyesters and other related materials.

Logical Relationship: Model Compound to Polymer

The relationship between this compound and PCL is a classic example of using a model system to understand a more complex one. This approach is a cornerstone of scientific investigation, allowing for the systematic study of individual components to build a comprehensive understanding of the whole.

Caption: Workflow illustrating the use of this compound as a model for PCL.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 6-acetoxyhexanoate, a fatty acid ester with potential applications in various scientific fields. This document details its chemical identity, including synonyms and key identifiers. A thorough examination of its physicochemical properties is presented, alongside those of structurally related compounds, to offer a comparative analysis. Detailed experimental protocols for the synthesis of this compound, based on established methods for analogous compounds, are provided. Furthermore, this guide includes an analysis of its expected spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to aid in its characterization. Finally, the known biological activities of related fatty acid esters are reviewed to infer the potential biological profile of this compound.

Chemical Identity and Synonyms

This compound is a methyl ester of 6-acetoxyhexanoic acid. It is also known by the following synonym:

-

6-Acetoxyhexanoic Acid Methyl Ester[1]

Table 1: Key Identifiers for this compound

| Identifier | Value |

| CAS Number | 104954-58-7[1] |

| Molecular Formula | C₉H₁₆O₄[1] |

| Molecular Weight | 188.22 g/mol [1] |

| SMILES | CC(=O)OCCCCCC(=O)OC[1] |

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 2. These properties are crucial for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Topological Polar Surface Area (TPSA) | 52.6 Ų[1] |

| LogP (Octanol-Water Partition Coefficient) | 1.2829[1] |

| Hydrogen Bond Acceptors | 4[1] |

| Hydrogen Bond Donors | 0[1] |

| Rotatable Bonds | 6[1] |

| Storage Temperature | 2-8°C (Sealed in dry conditions)[1] |

Related Compounds

The properties and reactivity of this compound can be understood in the context of its related compounds. A comparative summary of these compounds is provided in Table 3.

Table 3: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Methyl 6-hydroxyhexanoate | C₇H₁₄O₃ | 146.18 | Precursor to this compound. |

| Ethyl 6-acetoxyhexanoate | C₁₀H₁₈O₄ | 202.25[2] | Ethyl ester analog. |

| Methyl hexanoate | C₇H₁₄O₂ | 130.18 | Parent ester without the acetoxy group. |

| Methyl 5-acetoxyhexanoate | C₉H₁₆O₄ | 188.22[3] | Positional isomer. |

| Methyl 3-acetoxyhexanoate | C₉H₁₆O₄ | 188.22[4] | Positional isomer. |

Experimental Protocols

Step 1: Synthesis of Methyl 6-hydroxyhexanoate from ε-Caprolactone

This step involves the acid-catalyzed ring-opening of ε-caprolactone with methanol.

-

Materials: ε-caprolactone, Methanol (anhydrous), Sulfuric acid (concentrated).

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ε-caprolactone and an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Remove the excess methanol under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 6-hydroxyhexanoate.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Step 2: Acetylation of Methyl 6-hydroxyhexanoate to this compound

This step involves the acetylation of the hydroxyl group of Methyl 6-hydroxyhexanoate.[5][6][7]

-

Materials: Methyl 6-hydroxyhexanoate, Acetic anhydride, Pyridine or another suitable base (e.g., triethylamine), Dichloromethane (anhydrous).

-

Procedure:

-

Dissolve Methyl 6-hydroxyhexanoate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice bath.

-

Add pyridine (or triethylamine) to the solution, followed by the dropwise addition of acetic anhydride.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation or column chromatography.

-

Spectral Data and Characterization

While experimental spectra for this compound are not widely published, its structure can be confirmed using standard spectroscopic techniques. The expected spectral features are detailed below, based on the analysis of related compounds.[8][9][10][11][12][13]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

-

-O-CH₃ (ester): A singlet around δ 3.6-3.7 ppm.

-

-O-C(=O)-CH₃ (acetate): A singlet around δ 2.0-2.1 ppm.

-

-CH₂-O-C(=O)-: A triplet around δ 4.0-4.2 ppm.

-

-C(=O)-O-CH₂-: The chemical shift of the methylene group adjacent to the ester oxygen would be part of the multiplet signals of the hexanoate chain.

-

Aliphatic -CH₂- groups: A series of multiplets in the region of δ 1.2-2.4 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

-

-C=O (ester): A signal around δ 173-175 ppm.

-

-C=O (acetate): A signal around δ 170-171 ppm.

-

-O-CH₃ (ester): A signal around δ 51-52 ppm.

-

-O-C(=O)-CH₃ (acetate): A signal around δ 20-21 ppm.

-

-CH₂-O-C(=O)-: A signal around δ 63-65 ppm.

-

Aliphatic -CH₂- groups: Signals in the region of δ 24-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O stretching (ester): A strong absorption band around 1740-1735 cm⁻¹.

-

C=O stretching (acetate): A strong absorption band around 1740-1735 cm⁻¹.

-

C-O stretching (ester and acetate): Strong absorption bands in the region of 1250-1000 cm⁻¹.

-

C-H stretching (aliphatic): Absorption bands in the region of 3000-2850 cm⁻¹.

An example of an IR spectrum for the related compound Ethyl 6-acetoxyhexanoate shows a prominent peak at 1734.48 cm⁻¹ corresponding to the C=O stretch.[14]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 188. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃, m/z 31), the acetoxy group (-OCOCH₃, m/z 59), and characteristic fragmentation of the hexanoate chain.

Biological Activity

There is limited specific information on the biological activity of this compound. However, fatty acid esters as a class are known to possess a range of biological activities. Some esters exhibit antimicrobial, anti-inflammatory, and antifungal properties.[15][16] For instance, certain β-keto esters have been shown to inhibit bacterial quorum sensing and biofilm formation.[15] Further research is required to determine the specific biological profile of this compound.

Diagrams

Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound from ε-caprolactone.

References

- 1. chemscene.com [chemscene.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl 5-acetoxyhexanoate | C9H16O4 | CID 526152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3-acetoxyhexanoate | C9H16O4 | CID 89463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ERIC - EJ1154140 - Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory, Journal of Chemical Education, 2017-Sep [eric.ed.gov]

- 7. Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory | CoLab [colab.ws]

- 8. rsc.org [rsc.org]

- 9. Hexanoic acid, methyl ester [webbook.nist.gov]

- 10. Methyl hexanoate(106-70-7) 13C NMR [m.chemicalbook.com]

- 11. Hexanoic acid, methyl ester [webbook.nist.gov]

- 12. Methyl hexanoate(106-70-7) 1H NMR [m.chemicalbook.com]

- 13. Hexanoic acid, methyl ester [webbook.nist.gov]

- 14. chegg.com [chegg.com]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis and biological activity of novel ester derivatives of N(3)-(4-metoxyfumaroyl)-(S)-2,3-diaminopropanoic acid containing amide and keto function as inhibitors of glucosamine-6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Material Safety of Methyl 6-acetoxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for Methyl 6-acetoxyhexanoate (CAS No. 104954-58-7). Due to a notable lack of extensive, formally published safety and toxicological studies on this specific compound, this document combines available data with extrapolated information from closely related compounds and general chemical safety principles. All data presented herein should be treated as a guide to be supplemented by in-house risk assessments and further investigation.

Section 1: Chemical and Physical Properties

The known physical and chemical properties of this compound are summarized below. This data is critical for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₄ | ChemScene[1] |

| Molecular Weight | 188.22 g/mol | ChemScene[1] |

| CAS Number | 104954-58-7 | ChemScene[1] |

| Appearance | Clear, colorless liquid | Multiple Sources |

| Boiling Point (Predicted) | 232.8 ± 23.0 °C | Chemical Properties Search |

| Density | 1.03 g/mL | AK Scientific, Inc. |

| Refractive Index | 1.4280 - 1.4310 | Chemical Properties Search |

| Flash Point | 106 °C | AK Scientific, Inc. |

| Solubility | No data available | --- |

| Vapor Pressure | No data available | --- |

| Vapor Density | No data available | --- |

| Auto-ignition Temperature | No data available | --- |

Computational Data:

| Parameter | Value | Source |

| Topological Polar Surface Area (TPSA) | 52.6 Ų | ChemScene[1] |

| LogP (Octanol-Water Partition Coefficient) | 1.2829 | ChemScene[1] |

| Hydrogen Bond Acceptors | 4 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 6 | ChemScene[1] |

Section 2: Hazard Identification and Safety Precautions

According to the available Safety Data Sheet (SDS) from Sigma-Aldrich, this compound is classified as a flammable liquid and vapor and is harmful to aquatic life.[2]

GHS Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements is provided in the SDS and includes, but is not limited to:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]

-

P273: Avoid release to the environment.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]

-

P370 + P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

Logical Workflow for Hazard Response

The following diagram illustrates a logical workflow for responding to a potential hazard involving this compound.

Caption: Hazard Response Workflow for this compound.

Section 3: Toxicological and Ecotoxicological Information

A critical gap exists in the publicly available literature regarding the specific toxicology of this compound. The Sigma-Aldrich SDS explicitly states that "the chemical, physical, and toxicological properties have not been thoroughly investigated."[2] No quantitative data such as LD50 (median lethal dose) or LC50 (median lethal concentration) values for this specific compound were found.

Ecotoxicity: The compound is classified as harmful to aquatic life.[2] One available data point for toxicity to aquatic invertebrates is:

-

EC50 - Daphnia magna (Water flea): 40 mg/l - 48 h[2]

Due to the lack of further data, it is imperative to prevent the release of this substance into the environment.

Section 4: Experimental Protocols

Hypothetical Synthesis of this compound

This proposed two-step synthesis is adapted from a published procedure for the analogous ethyl ester. It begins with the transesterification of ε-caprolactone followed by acetylation.

Step 1: Acid-Catalyzed Transesterification of ε-Caprolactone to Methyl 6-hydroxyhexanoate

-

To a round-bottom flask equipped with a reflux condenser, add ε-caprolactone (1 equivalent).

-

Add an excess of methanol (e.g., 10-20 equivalents) to serve as both reactant and solvent.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or GC).

-

Upon completion, cool the mixture to room temperature and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Remove the excess methanol under reduced pressure.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 6-hydroxyhexanoate.

-

Purify the product by vacuum distillation or column chromatography if necessary.

Step 2: Acetylation of Methyl 6-hydroxyhexanoate

-

Dissolve Methyl 6-hydroxyhexanoate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Add a base, such as triethylamine or pyridine (1.1-1.5 equivalents).

-

Cool the mixture in an ice bath.

-

Add acetyl chloride or acetic anhydride (1.1-1.2 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Proposed Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis and quantification of this compound. The following is a proposed set of instrumental conditions.

-

Sample Preparation:

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in a suitable volatile organic solvent (e.g., ethyl acetate or hexane).

-

If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.

-

Filter the sample solution through a 0.45 µm syringe filter into a GC vial.

-

-

GC-MS Instrumental Conditions:

-

Column: A non-polar capillary column, such as a DB-1ms or HP-5ms (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL in splitless mode.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp at 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Mass Spectrometer: Operated in electron impact (EI) mode with a scan range of m/z 40-400.

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and analysis of this compound.

Caption: General Workflow for Synthesis and Analysis.

Section 5: Handling, Storage, and Disposal

Handling:

-

Handle in a well-ventilated area.[2]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Keep away from sources of ignition.[2]

-

Avoid breathing vapors or mist.[2]

-

Wash hands thoroughly after handling.[2]

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[2]

-

Store in a cool place.[2]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]

Disposal:

-

Dispose of this material and its container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]

-

Avoid release into the environment.[2]

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Material Safety Data Sheet (MSDS) or a comprehensive risk assessment. Users should consult the original SDS and conduct their own safety evaluations before handling this compound.

References

Unlocking the Potential of Methyl 6-acetoxyhexanoate: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 23, 2025 – While currently lacking extensive characterization, Methyl 6-acetoxyhexanoate, a structurally unassuming ester, presents a compelling opportunity for novel therapeutic development. This technical guide outlines promising, unexplored research avenues for this molecule, drawing upon the known biological activities of structurally related short-chain fatty acid esters and acetoxy-functionalized compounds. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in pioneering the investigation of this intriguing compound.

Core Chemical Properties

This compound is the methyl ester of 6-acetoxyhexanoic acid. A summary of its key chemical identifiers and properties is provided below.

| Property | Value |

| CAS Number | 104954-58-7 |

| Molecular Formula | C₉H₁₆O₄ |

| Molecular Weight | 188.22 g/mol |

| Synonyms | 6-Acetoxyhexanoic Acid Methyl Ester |

Potential Research Areas

Based on an analysis of analogous chemical structures, three primary areas of research are proposed for this compound:

-

Epigenetic Modulation via Histone Deacetylase (HDAC) Inhibition: Short-chain fatty acids are known inhibitors of HDACs, enzymes that play a critical role in the epigenetic regulation of gene expression.[1] By inhibiting HDACs, these molecules can induce changes in chromatin structure, leading to the expression of tumor suppressor genes and other proteins involved in cell differentiation and apoptosis.[1] Given its structural similarity to butyrate, a well-known HDAC inhibitor, this compound warrants investigation for its potential as a novel epigenetic modulator.[2]

-

Metabolic and Inflammatory Signaling through G-Protein Coupled Receptor (GPCR) Agonism: Fatty acids are endogenous ligands for a variety of GPCRs, such as the free fatty acid receptors (FFARs), which are implicated in a range of physiological processes including glucose homeostasis, insulin secretion, and immune responses.[3][4] Medium-chain fatty acids, in particular, are known to activate GPR40 and GPR120.[3] The hexanoate backbone of this compound suggests it could act as a ligand for these or other fatty acid-sensing GPCRs, offering a potential avenue for the development of therapeutics for metabolic and inflammatory diseases.

-

Prodrug Development for Enhanced Bioavailability: The acetoxy moiety is a common feature in prodrug design, where it can mask polar functional groups to improve a drug's lipophilicity and cell permeability.[5][6] Upon entering the body, the ester bond is cleaved by ubiquitous esterase enzymes, releasing the active drug molecule.[6] this compound could be investigated as a prodrug of 6-hydroxyhexanoic acid or a related active compound, potentially enhancing its oral bioavailability and therapeutic efficacy.

Experimental Workflows and Protocols

To explore these potential research areas, a systematic, multi-stage experimental workflow is proposed.

Diagram: General Experimental Workflow

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of this compound.

Synthesis Protocol: Acetylation of Methyl 6-hydroxyhexanoate

A plausible synthetic route to this compound involves the acetylation of its precursor, Methyl 6-hydroxyhexanoate.[7][8]

-

Dissolution: Dissolve Methyl 6-hydroxyhexanoate in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Base Addition: Add a non-nucleophilic base, for example, triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Acetylation: Cool the reaction mixture in an ice bath and add acetic anhydride or acetyl chloride dropwise with stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.[7][8]

In Vitro Assay Protocol: HDAC Inhibition

A fluorometric assay can be used to determine the HDAC inhibitory activity of this compound.[9]

-

Reagent Preparation: Prepare a reaction buffer, a solution of a commercially available fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and a developer solution containing a protease like trypsin.

-

Compound Dilution: Prepare a series of dilutions of this compound in the reaction buffer.

-

Reaction Setup: In a 96-well plate, add the HDAC enzyme, the reaction buffer, and the diluted compound or a known HDAC inhibitor (positive control) or solvent (negative control).

-

Initiation and Incubation: Initiate the reaction by adding the HDAC substrate to all wells. Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Development: Stop the reaction and initiate fluorescence development by adding the developer solution. Incubate for a further 15-30 minutes.

-

Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC₅₀ value.

Cell-Based Assay Protocol: GPCR Activation

A common method to assess GPCR activation is to measure the downstream accumulation of second messengers, such as cyclic AMP (cAMP) for Gs- or Gi-coupled receptors, or intracellular calcium for Gq-coupled receptors.[10][11]

-

Cell Culture: Culture a cell line stably expressing the target GPCR (e.g., FFAR1 or FFAR4) in a suitable medium.

-

Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound, a known agonist (positive control), or vehicle (negative control).

-

Incubation: Incubate the plate at 37°C for a time appropriate to induce a second messenger response.

-

Lysis and Detection: Lyse the cells and use a commercial ELISA or TR-FRET-based kit to quantify the levels of the second messenger (e.g., cAMP).[12]

-

Data Analysis: Generate a dose-response curve and calculate the EC₅₀ value for receptor activation.

Signaling Pathway Diagrams

Diagram: Hypothesized HDAC Inhibition Pathway

Caption: Proposed mechanism of HDAC inhibition by this compound.

Diagram: Hypothesized GPCR Activation Pathway (Gq-coupled)

Caption: Potential Gq-coupled GPCR signaling cascade initiated by this compound.

Conclusion

This compound stands as a molecule with significant, yet untapped, potential. The research avenues outlined in this guide provide a strategic framework for its systematic investigation. By exploring its capacity as an HDAC inhibitor, a GPCR agonist, or a prodrug, the scientific community can begin to unlock the therapeutic promise of this compound and pave the way for the development of novel treatments for a range of diseases.

References

- 1. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | GPCR-mediated effects of fatty acids and bile acids on glucose homeostasis [frontiersin.org]

- 5. Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory | CoLab [colab.ws]

- 9. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biocompare.com [biocompare.com]

- 12. reactionbiology.com [reactionbiology.com]

"Methyl 6-acetoxyhexanoate" as a fragrance ingredient in scientific studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-acetoxyhexanoate is an aliphatic ester with potential applications as a fragrance ingredient. While its close analog, ethyl 6-acetoxyhexanoate (commonly known as Berryflor), is more widely documented for its pleasant raspberry-like aroma with jasmine and anise undertones, this technical guide focuses on the available scientific data for this compound.[1][2][3] This document provides a comprehensive overview of its physicochemical properties, extrapolated sensory characteristics, and detailed experimental protocols for its synthesis and analysis, drawing parallels with its ethyl ester counterpart where necessary. This information is intended to serve as a foundational resource for researchers and professionals in fragrance science and related fields.

Physicochemical Properties

Quantitative data for this compound and its close analog, ethyl 6-acetoxyhexanoate, have been compiled from various sources to provide a comparative overview.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₄ | PubChem |

| Molecular Weight | 188.22 g/mol | PubChem |

| CAS Number | 104954-58-7 | ChemScene |

| Appearance | Colorless to pale yellow liquid (inferred) | [4] |

| Purity | >95% | ChemScene |

| Topological Polar Surface Area | 52.6 Ų | ChemScene |

| LogP (Octanol-Water Partition Coefficient) | 1.2829 | ChemScene |

| Hydrogen Bond Acceptors | 4 | ChemScene |

| Hydrogen Bond Donors | 0 | ChemScene |

| Rotatable Bonds | 6 | ChemScene |

| Storage Conditions | Sealed in dry, 2-8°C | ChemScene |

Table 2: Physicochemical Properties of Ethyl 6-Acetoxyhexanoate for Comparison

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₄ | [4] |

| Molecular Weight | 202.25 g/mol | [4] |

| CAS Number | 104986-28-9 | [4] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Purity | 98-100% (GC) | [4] |

| Density | 1.01 g/cm³ (Lit.) | [4] |

| Boiling Point | 251-253°C (Lit.) | [4] |

| Refractive Index | n20/D 1.426 - 1.430 | [4] |

Synthesis and Characterization

General Synthesis Pathway

The synthesis of this compound can be logically inferred to follow a similar pathway to its ethyl counterpart, starting with the acid-catalyzed transesterification of ε-caprolactone with methanol to yield methyl 6-hydroxyhexanoate. This intermediate is then acetylated under mildly basic conditions to produce the final product.

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol (Adapted from Ethyl 6-Acetoxyhexanoate Synthesis)

This protocol is adapted from the synthesis of ethyl 6-acetoxyhexanoate and should be optimized for the methyl ester.[1][2][3][5]

Step 1: Acid-Catalyzed Transesterification of ε-Caprolactone

-

Combine ε-caprolactone and an excess of methanol in a round-bottom flask.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 6-hydroxyhexanoate.

-

Purify the product by vacuum distillation or column chromatography.

Step 2: Acetylation of Methyl 6-Hydroxyhexanoate

-

Dissolve the purified methyl 6-hydroxyhexanoate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask equipped with a magnetic stirrer and under an inert atmosphere.

-

Add a mild base (e.g., pyridine or triethylamine) to the solution.

-

Cool the mixture in an ice bath and slowly add an acetylating agent (e.g., acetic anhydride or acetyl chloride).

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC.

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Perform a liquid-liquid extraction with an organic solvent.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final product, this compound, by vacuum distillation or column chromatography.

Characterization and Analysis

The following analytical techniques are recommended for the characterization of this compound, based on the standard methods used for its ethyl analog.[1][2][3][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyls.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and identify any potential impurities.[6][7][8]

-

Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

Caption: Analytical workflow for the characterization of this compound.

Sensory Properties and Fragrance Profile

Direct scientific studies detailing the odor profile and sensory data of this compound are limited. However, based on the known fragrance of its ethyl analog and the general characteristics of aliphatic esters in perfumery, an inferred profile can be described.[9]

Table 3: Sensory Profile

| Attribute | Description |

| Odor Family | Fruity |

| Inferred Odor Profile | Likely possesses a fruity, sweet aroma, possibly with nuances of raspberry, pear, or other berries. The methyl ester may be slightly less intense and have a different character compared to the ethyl ester's described raspberry, jasmine, and anise notes. |

| Odor Threshold | Not determined. |

Sensory Evaluation Protocol

A comprehensive sensory evaluation would be necessary to establish the definitive fragrance profile of this compound. The following is a standard protocol for such an evaluation.[10][11][12][13]

-

Panelist Selection: A panel of trained sensory assessors with demonstrated olfactory acuity should be selected.

-

Sample Preparation:

-

Prepare a series of dilutions of this compound in an odorless solvent (e.g., diethyl phthalate or ethanol).

-

Present the samples on smelling strips or in sniff bottles.

-

-

Evaluation Environment: Conduct the evaluation in a well-ventilated, odor-free room to prevent sensory fatigue and cross-contamination.

-

Odor Profile Description: Panelists should describe the odor using a standardized fragrance vocabulary, noting the primary and secondary characteristics.

-

Intensity Rating: The intensity of the fragrance at different concentrations should be rated on a labeled magnitude scale.

-

Odor Threshold Determination: The detection and recognition thresholds can be determined using methods such as the ascending method of limits (ASTM E679).

Stability and Applications

While specific stability data for this compound is not available, general knowledge of aliphatic esters suggests they can be susceptible to hydrolysis, particularly in acidic or alkaline conditions. For fragrance applications, it is crucial to consider the pH of the final product formulation.

Due to its inferred fruity aroma, this compound could be a valuable component in a variety of fragrance compositions, including:

-

Fine fragrances

-

Personal care products (e.g., lotions, soaps, shampoos)

-

Household products (e.g., air fresheners, detergents)

Conclusion

This compound is a promising fragrance ingredient with a likely pleasant, fruity aroma. While specific sensory and stability data are yet to be fully elucidated in scientific literature, this technical guide provides a solid foundation for its synthesis, characterization, and potential applications. The detailed protocols, adapted from its well-studied ethyl analog, offer a clear path for further research and development. Future studies should focus on a comprehensive sensory analysis to determine its precise odor profile and threshold, as well as stability testing in various consumer product bases to ensure its suitability for commercial applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory | CoLab [colab.ws]

- 3. ERIC - EJ1154140 - Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory, Journal of Chemical Education, 2017-Sep [eric.ed.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpras.com [ijpras.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. jmaterenvironsci.com [jmaterenvironsci.com]

- 9. Aliphatic Compounds Used In Perfumery | PPTX [slideshare.net]

- 10. parfums-de-grasse.com [parfums-de-grasse.com]

- 11. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]

- 12. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 6-acetoxyhexanoate from ε-caprolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 6-acetoxyhexanoate from ε-caprolactone. The synthesis is a two-step process involving the initial ring-opening of ε-caprolactone with methanol to yield Methyl 6-hydroxyhexanoate, followed by the acetylation of the hydroxyl group to produce the final product. This methodology is adapted from established procedures for the synthesis of analogous esters and is suitable for laboratory-scale production.[1][2] The protocols provided herein are intended for use by trained chemistry professionals.

Introduction

This compound is a valuable chemical intermediate with applications in various fields, including the synthesis of fragrances and specialty polymers. Its structure, featuring both an ester and an acetoxy group, makes it a versatile building block for further chemical modifications. The synthesis from ε-caprolactone, an inexpensive and readily available starting material, offers an economical and straightforward route to this compound. The described two-step synthesis first employs an acid-catalyzed transesterification for the ring-opening of the lactone, followed by a standard acetylation reaction.

Reaction Scheme

The overall two-step synthesis of this compound from ε-caprolactone is depicted below:

Step 1: Ring-opening of ε-caprolactone ε-caprolactone + Methanol --(H+)--> Methyl 6-hydroxyhexanoate

Step 2: Acetylation of Methyl 6-hydroxyhexanoate Methyl 6-hydroxyhexanoate + Acetic Anhydride --(Base)--> this compound

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound. The data is based on analogous reactions and expected yields.

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Product | Expected Yield (%) |

| 1 | ε-caprolactone | Methanol | Sulfuric Acid (catalytic) | Methanol | 2-4 hours | Reflux (~65) | Methyl 6-hydroxyhexanoate | 85-95 |

| 2 | Methyl 6-hydroxyhexanoate | Acetic Anhydride | Pyridine | None (or DCM) | 1-2 hours | Room Temp. | This compound | 90-98 |

Experimental Protocols

Step 1: Synthesis of Methyl 6-hydroxyhexanoate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ε-caprolactone (1.0 eq) and an excess of methanol (10-20 eq), which serves as both reactant and solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Extraction: Remove the excess methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 6-hydroxyhexanoate. The product can be further purified by vacuum distillation if necessary.

Step 2: Synthesis of this compound

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the crude Methyl 6-hydroxyhexanoate (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane (optional).

-

Reagent Addition: Add pyridine (1.2-1.5 eq) to the solution, followed by the slow, dropwise addition of acetic anhydride (1.2-1.5 eq) while cooling the flask in an ice bath.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction for completion by TLC.

-

Work-up: Quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL). Wash the combined organic layers successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The final product can be purified by vacuum distillation to achieve high purity.

Visualization of the Experimental Workflow

The following diagram illustrates the sequential steps involved in the synthesis of this compound from ε-caprolactone.

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for the Preparation of Methyl 6-hydroxyhexanoate via Acid-Catalyzed Transesterification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-hydroxyhexanoate is a valuable bifunctional molecule serving as a key intermediate in the synthesis of various pharmaceuticals, polymers, and fine chemicals. Its structure, possessing both a hydroxyl and a methyl ester group, allows for diverse chemical modifications. This document provides detailed protocols for the preparation of methyl 6-hydroxyhexanoate via acid-catalyzed transesterification, targeting two common starting materials: 6-hydroxyhexanoic acid and ε-caprolactone. The protocols are designed to be clear, concise, and reproducible for research and development applications.

Reaction Principle

The synthesis of methyl 6-hydroxyhexanoate can be efficiently achieved through two primary acid-catalyzed pathways:

-

Fischer Esterification of 6-Hydroxyhexanoic Acid: This classic method involves the reaction of 6-hydroxyhexanoic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The equilibrium is driven towards the product by using a large excess of methanol.

-

Acid-Catalyzed Ring-Opening of ε-Caprolactone: This approach utilizes the ring-opening of the cyclic ester ε-caprolactone with methanol, facilitated by an acid catalyst. This method is often advantageous due to the typically milder reaction conditions and high conversion rates.

Data Summary

The following table summarizes typical reaction conditions and outcomes for the acid-catalyzed synthesis of methyl 6-hydroxyhexanoate based on literature findings.

| Starting Material | Catalyst | Catalyst Loading | Alcohol | Temperature (°C) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Purity (%) | Reference |

| Hydrogenated by-product mixture | Sulfuric Acid | 0.2% | Methanol | 130 | 5 | - | - | 99.2 | [1] |

| ε-Caprolactone | Aluminum triisopropoxide | 5 mol% | Methanol | 70 | 24 | >99 | 90 | - | [1] |

Experimental Protocols

Protocol 1: Fischer Esterification of 6-Hydroxyhexanoic Acid

This protocol details the synthesis of methyl 6-hydroxyhexanoate from 6-hydroxyhexanoic acid and methanol using sulfuric acid as a catalyst.

Materials:

-

6-hydroxyhexanoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane or Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-hydroxyhexanoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid) to the solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol). Maintain a gentle reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel.

-

Add water and an organic solvent (e.g., dichloromethane or diethyl ether) to the separatory funnel and shake vigorously to extract the product.

-

Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude methyl 6-hydroxyhexanoate.

-